Chemical phosphorylation amidite

oligonucleotide synthesis enzymatic phosphorylation T4 polynucleotide kinase

Solid CPR II is a second-generation phosphorylation amidite with a base-stable DMT side chain, enabling DMT-ON reverse-phase cartridge purification. This powder formulation offers enhanced stability for low-throughput labs, reducing waste. It integrates a 6-min phosphorylation cycle into standard synthesis, eliminating T4 PNK enzyme costs. For diverse modifications including thiophosphate and click chemistry conjugates, the multifunctional 2-cyanoethyl tert-butyl N,N-diisopropylphosphoramidite consolidates inventory.

Molecular Formula C37H49N4O7P
Molecular Weight 692.8 g/mol
Cat. No. B12406099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemical phosphorylation amidite
Molecular FormulaC37H49N4O7P
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(C(=O)NC)C(=O)NC
InChIInChI=1S/C37H49N4O7P/c1-27(2)41(28(3)4)49(47-24-12-23-38)48-26-36(34(42)39-5,35(43)40-6)25-46-37(29-13-10-9-11-14-29,30-15-19-32(44-7)20-16-30)31-17-21-33(45-8)22-18-31/h9-11,13-22,27-28H,12,24-26H2,1-8H3,(H,39,42)(H,40,43)
InChIKeyHAUCJKGKHJPPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Phosphorylation Amidite: Foundational Reagent Class for 5′-Oligonucleotide Phosphorylation in Solid-Phase Synthesis


Chemical phosphorylation amidites constitute a specialized class of phosphoramidite reagents designed exclusively for the introduction of a terminal phosphate group during automated solid-phase oligonucleotide synthesis [1]. Unlike standard nucleoside phosphoramidites that extend the oligonucleotide chain, phosphorylation amidites terminate the synthesis at the 5′-end by delivering a protected phosphate moiety, which upon final cleavage and deprotection yields a 5′-phosphorylated oligonucleotide ready for downstream enzymatic ligation, cloning, or conjugation applications [2]. These reagents are fully compatible with standard phosphoramidite coupling cycles and do not require modification of existing synthesizer protocols .

Why Generic Chemical Phosphorylation Amidite Substitution Risks Synthesis Failure: Divergent DMT Placement, Side-Chain Lability, and Purification Incompatibility


Generic substitution among chemical phosphorylation amidites without rigorous functional verification introduces material risk of synthesis failure or downstream processing incompatibility. Although all members of this class deliver a terminal phosphate, they differ fundamentally in the placement and base-lability of the DMT (4,4′-dimethoxytrityl) group—a critical determinant of whether "trityl-on" reverse-phase cartridge purification can be employed [1]. First-generation phosphorylation reagents typically present the DMT group directly on the hydroxyl destined to become the phosphate, rendering it unstable to basic cleavage conditions and precluding DMT-ON purification strategies [2]. In contrast, second-generation reagents (e.g., CPR II and Solid CPR II) engineer the DMT onto a base-stable side chain, enabling retention of the hydrophobic trityl handle throughout cleavage and deprotection for efficient cartridge-based purification [3]. Furthermore, reagent selection dictates compatibility with post-synthetic base treatment protocols: certain solid-phase phosphorylation supports undergo β-elimination under hindered base conditions, whereas CPR II-based formats do not, directly impacting workflows for acrylonitrile scavenging . Substitution without accounting for these mechanistic distinctions may result in unanticipated purification burdens, reduced yield, or complete loss of phosphorylated product.

Chemical Phosphorylation Amidite Product-Specific Quantitative Differentiation Evidence: Head-to-Head Coupling Efficiency, Purification Compatibility, and Multifunctionality Data


Chemical vs. Enzymatic 5′-Phosphorylation: Higher Yield and Reduced Workflow Complexity with Phosphate-ON Amidite

Chemical phosphorylation amidite (Phosphate-ON / CPR) achieves routinely higher 5′-phosphorylation yields than enzymatic methods using T4 polynucleotide kinase (PNK) and ATP, while eliminating the need for post-synthesis enzymatic incubation and subsequent enzyme removal steps . The chemical approach integrates the phosphorylation step directly into the final automated synthesis cycle, requiring only a 6-minute coupling time under standard phosphoramidite conditions, after which cleavage and deprotection proceed without additional manipulation . This direct integration circumvents the variable efficiency of PNK—reported at approximately 90% yield for certain substrates under optimized conditions—and avoids the instability issues associated with kinase-catalyzed phosphoramidate bonds in labeling applications [1].

oligonucleotide synthesis enzymatic phosphorylation T4 polynucleotide kinase solid-phase synthesis

Second-Generation CPR II vs. First-Generation Reagents: DMT-ON Purification Compatibility as a Differentiator

Chemical Phosphorylation Reagent II (CPR II) differentiates from first-generation phosphorylation amidites through engineered compatibility with DMT-ON reverse-phase purification [1]. Earlier phosphorylation reagents place the DMT protecting group directly on the oxygen atom destined to become the 5′-phosphate; this arrangement renders the DMT group susceptible to loss during basic cleavage and deprotection, preventing its retention as a hydrophobic purification handle [2]. CPR II overcomes this limitation by positioning the DMT group on a base-stable side chain that remains intact throughout ammonia cleavage and deprotection, enabling trityl-selective cartridge purification that separates full-length 5′-phosphorylated product from truncated failure sequences [3]. The side chain is subsequently eliminated with brief aqueous ammonium hydroxide treatment to yield the final 5′-phosphate oligonucleotide [4].

oligonucleotide purification DMT-ON purification reverse-phase cartridge CPR II

Solid CPR II vs. Liquid CPR II: Enhanced Handling Stability and Aliquot Precision for Automated Synthesizers

Solid Chemical Phosphorylation Reagent II (Solid CPR II) offers quantifiable handling advantages over liquid CPR II while maintaining equivalent chemical performance in coupling and deprotection [1]. The solid powder formulation enables precise weighing and aliquot preparation without the viscosity-related dispensing variability associated with liquid amidite solutions, a feature particularly advantageous for laboratories preparing small-batch synthesis runs or custom aliquot sizes [2]. Multiple sources indicate that Solid CPR II demonstrates enhanced stability under oligonucleotide synthesis and storage conditions compared to liquid-formatted versions [3]. The reagent dissolves readily in anhydrous acetonitrile to a 0.1 M solution and exhibits no change in required coupling time or deprotection protocol relative to standard phosphoramidite methods .

solid-phase synthesis reagent handling phosphoramidite stability automated synthesizer

Multifunctional Phosphorylation Amidite: Single Reagent Enables Phosphorylation, Thiophosphorylation, and 5′-Conjugation via Phosphoramidate Linkage

The novel phosphorylating reagent 2-cyanoethyl tert-butyl N,N-diisopropylphosphoramidite (Compound 1) uniquely enables three distinct 5′-modification outcomes from a single reagent platform: standard 5′-phosphorylation, 5′-thiophosphorylation, and 5′-conjugation through a phosphoramidate linkage [1]. This trifunctional capability contrasts with all previously reported reagents (Compounds 2–7 in the original publication), none of which provide simultaneous access to all three modification types [2]. Specifically, while earlier reagents can perform one or two of these modifications, they require separate synthesis protocols or cannot achieve thiophosphorylation at all—for example, Reagent 7 enables phosphorylation and phosphoramidate conjugation but not thiophosphorylation [3]. The reagent is prepared in a single step from commercially available 2-cyanoethyl tetraisopropylphosphorodiamidite and tert-butanol, and its incorporation proceeds via standard phosphoramidite chemistry followed by DCA treatment to yield an H-phosphonate intermediate that can be divergently converted to the desired 5′-modification [4].

thiophosphorylation phosphoramidate conjugation click chemistry oligonucleotide modification

Phosphate-ON Phosphoramidite Coupling Efficiency: ≥98.0% Under Standard DNA Synthesis Conditions with Accelerated Deprotection

Phosphate-ON phosphoramidite demonstrates a quantified coupling efficiency of ≥98.0% under standard DNA phosphoramidite coupling conditions, a performance benchmark that meets or exceeds the coupling efficiency of standard nucleoside phosphoramidites used in chain extension [1]. The reagent comprises a thymidine nucleoside scaffold that is quantitatively removed during cleavage and deprotection, leaving only the desired 5′-phosphate group on the oligonucleotide [2]. Unlike some phosphorylation reagents that require extended deprotection times, Phosphate-ON is fully compatible with dG(dmf) fast deprotection chemistry, enabling cleavage from the support and complete deprotection in concentrated ammonia at 55°C in only 2 hours [3]. The powder format permits visual monitoring of dissolution in acetonitrile, reducing the risk of incomplete solubilization that can compromise coupling yield [4].

coupling efficiency fast deprotection dG(dmf) compatibility DNA synthesis

Chemical Phosphorylation Amidite: Evidence-Based Application Scenarios for Procurement Decision-Making


High-Throughput Oligonucleotide Synthesis Requiring DMT-ON Cartridge Purification

Procurement of Chemical Phosphorylation Reagent II (CPR II) or Solid CPR II is indicated for laboratories synthesizing 5′-phosphorylated oligonucleotides at medium-to-high throughput where post-synthesis purification efficiency directly impacts operational cost and turnaround time. Unlike first-generation reagents that lack DMT-ON purification compatibility, CPR II retains the DMT group through cleavage and deprotection, enabling trityl-selective reverse-phase cartridge purification that separates full-length phosphorylated product from truncated failure sequences without the need for gel electrophoresis or HPLC [1]. This workflow integration reduces post-synthesis processing time and eliminates the capital equipment and labor costs associated with alternative purification modalities.

Gene Synthesis and Ligation-Dependent Cloning Workflows Requiring High-Yield 5′-Phosphate Oligonucleotides

For gene assembly, ligase chain reaction (LCR), or standard ligation-dependent cloning, procurement of chemical phosphorylation amidite (Phosphate-ON / CPR) offers a workflow advantage over post-synthesis enzymatic phosphorylation with T4 PNK. The chemical method achieves routinely higher 5′-phosphorylation yields than kinase-based approaches while integrating the phosphorylation step directly into the final automated synthesis cycle—requiring only a 6-minute coupling time under standard conditions . This eliminates the separate enzymatic incubation step and subsequent enzyme removal or heat inactivation, reducing total hands-on time and eliminating the cost and quality control burden of kinase procurement and activity validation .

Laboratories with Intermittent or Low-Throughput Oligonucleotide Synthesis Requiring Extended Reagent Stability

Procurement of Solid CPR II is specifically indicated for research laboratories with infrequent oligonucleotide synthesis runs where liquid amidite reagents are prone to degradation during extended storage. The solid powder formulation demonstrates enhanced stability under synthesis and storage conditions compared to liquid-formatted versions, while enabling precise weighing and aliquot preparation without the viscosity-related dispensing variability of liquid amidites [2]. This reduces reagent waste from decomposition and ensures consistent coupling performance across synthesis runs spaced weeks or months apart, directly improving per-run cost efficiency and synthesis reproducibility for low-throughput users [3].

Diversified Oligonucleotide Modification Programs Requiring Phosphorylation, Thiophosphorylation, and 5′-Conjugation Capabilities

For laboratories engaged in diverse oligonucleotide modification workflows—including preparation of nuclease-resistant thiophosphate oligonucleotides, 5′-amine-linked conjugates, or alkyne-modified probes for click chemistry—procurement of a multifunctional phosphorylation amidite such as 2-cyanoethyl tert-butyl N,N-diisopropylphosphoramidite (Compound 1) consolidates inventory requirements. This single reagent uniquely enables 5′-phosphorylation, 5′-thiophosphorylation, and 5′-phosphoramidate conjugation from a unified synthesis platform, whereas prior reagents provide at most two of these outcomes [4]. This multifunctionality eliminates the need to source, validate, and maintain separate reagents for each modification type, reducing procurement complexity and quality control burden while standardizing the synthesis protocol across divergent project requirements [5].

Technical Documentation Hub

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